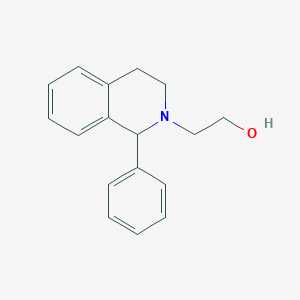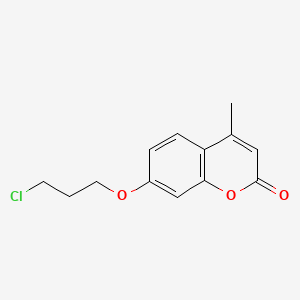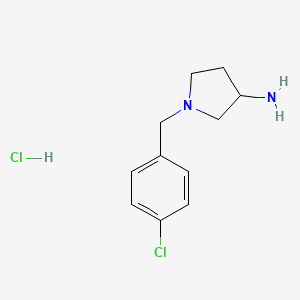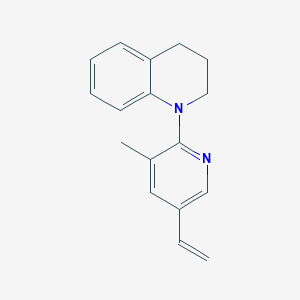
1-(Trifluoromethyl)naphthalene-4-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoromethyl)naphthalene-4-acetic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, which is further substituted with an acetic acid moiety
Vorbereitungsmethoden
One common method is the trifluoromethylation of naphthalene derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The resulting trifluoromethylated naphthalene is then subjected to further functionalization to introduce the acetic acid group. This can be achieved through various synthetic routes, including Friedel-Crafts acylation followed by oxidation .
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product. These conditions often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Analyse Chemischer Reaktionen
1-(Trifluoromethyl)naphthalene-4-acetic acid undergoes a variety of chemical reactions, including:
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents employed.
Wissenschaftliche Forschungsanwendungen
1-(Trifluoromethyl)naphthalene-4-acetic acid has a wide range of applications in scientific research:
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(Trifluoromethyl)naphthalene-4-acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The acetic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
1-(Trifluoromethyl)naphthalene-4-acetic acid can be compared with other similar compounds, such as:
1-(Trifluoromethyl)benzene-4-acetic acid: Similar in structure but with a benzene ring instead of a naphthalene ring, leading to different chemical and physical properties.
1-(Trifluoromethyl)naphthalene-2-acetic acid: Differing in the position of the acetic acid group, which can affect the compound’s reactivity and applications.
Eigenschaften
Molekularformel |
C13H9F3O2 |
|---|---|
Molekulargewicht |
254.20 g/mol |
IUPAC-Name |
2-[4-(trifluoromethyl)naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)11-6-5-8(7-12(17)18)9-3-1-2-4-10(9)11/h1-6H,7H2,(H,17,18) |
InChI-Schlüssel |
GWTBYOHMQQZCBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2C(F)(F)F)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Methoxyspiro[chroman-2,1'-cyclohexan]-4-ol](/img/structure/B11864998.png)

![N-(3-Nitrophenyl)spiro[2.3]hexane-1-carboxamide](/img/structure/B11865022.png)







